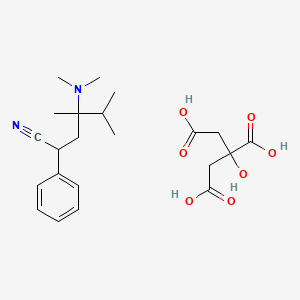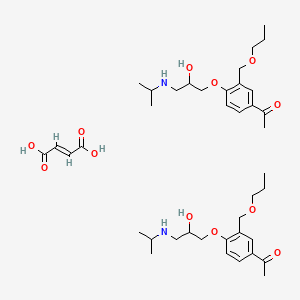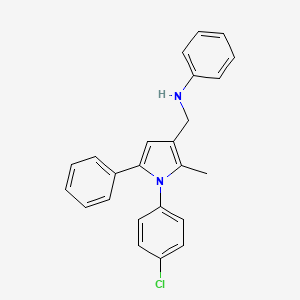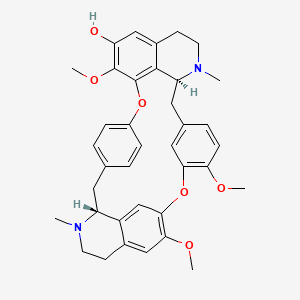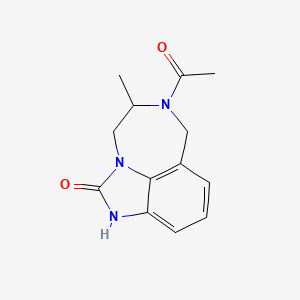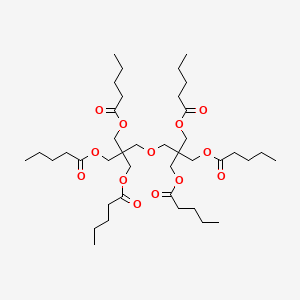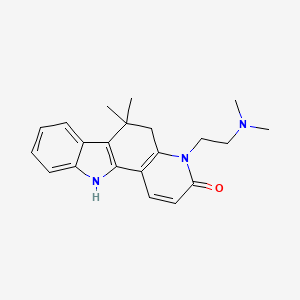
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl-4-(2-(dimethylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl-4-(2-(dimethylamino)ethyl)- is a complex organic compound with a unique structure that combines elements of pyridine, carbazole, and other functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl-4-(2-(dimethylamino)ethyl)- typically involves multi-step organic reactions. The process begins with the formation of the core pyrido[3,2-a]carbazole structure, followed by the introduction of the dimethylaminoethyl side chain and the dimethyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl-4-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl-4-(2-(dimethylamino)ethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: This compound is being investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and chemical products with specialized properties.
Mecanismo De Acción
The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl-4-(2-(dimethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: A simpler compound with a similar core structure but lacking the additional functional groups.
Pyridine: A basic heterocyclic compound that forms part of the structure of 3H-Pyrido(3,2-a)carbazol-3-one.
Dimethylaminoethyl derivatives: Compounds with similar side chains that may exhibit comparable biological activities.
Uniqueness
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl-4-(2-(dimethylamino)ethyl)- is unique due to its combination of structural elements and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
127040-40-8 |
|---|---|
Fórmula molecular |
C21H25N3O |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-[2-(dimethylamino)ethyl]-6,6-dimethyl-5,11-dihydropyrido[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C21H25N3O/c1-21(2)13-17-15(9-10-18(25)24(17)12-11-23(3)4)20-19(21)14-7-5-6-8-16(14)22-20/h5-10,22H,11-13H2,1-4H3 |
Clave InChI |
LYYHJNOOMFAYMG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C=CC(=O)N2CCN(C)C)C3=C1C4=CC=CC=C4N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


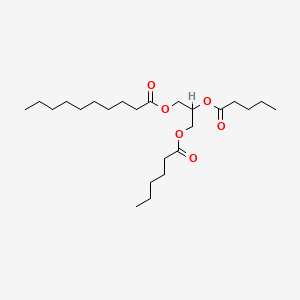
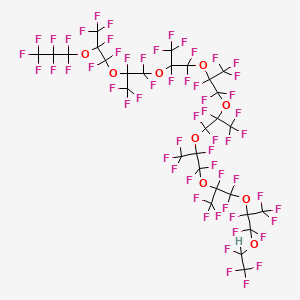
![(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline](/img/structure/B12784084.png)

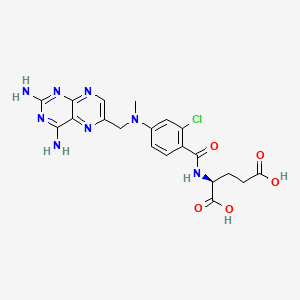
![[(2R,3S,4S,5S,6R)-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3S,4S,5S,6S)-6-[[(2R,3R,4S,5S,6R)-6-[4-[2-(2-aminooxyacetyl)hydrazinyl]-4-oxobutoxy]-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12784103.png)
